Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone
Description
Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone is a synthetic organic compound featuring a morpholine ring conjugated to a furan moiety via a methanone linker. The furan ring is further substituted at the 5-position with a meta-tolyloxymethyl group, imparting unique steric and electronic properties.
Properties
IUPAC Name |
[5-[(3-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-13-3-2-4-14(11-13)21-12-15-5-6-16(22-15)17(19)18-7-9-20-10-8-18/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRJHUAHVLVSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)
Key Features :
- Core Structure: Morpholine-methanone linked to a cyclopropane ring substituted with phenoxy and phenyl groups.
- Synthesis: Prepared via procedure B using phenol and a cyclopropene precursor, yielding diastereomers (dr 20:1) .
- Comparison: Unlike the target compound’s furan core, this analog employs a strained cyclopropane ring, which may influence reactivity and conformational stability. The phenoxy group provides aromaticity but lacks the tolyloxymethyl substituent’s lipophilic character.
{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone
Key Features :
- Core Structure: Piperazine sulfonyl group attached to a furyl-methanone.
- Comparison : Replacing morpholine with piperazine introduces an additional nitrogen, altering basicity. The sulfonyl group may improve solubility compared to the target compound’s tolyloxymethyl-furan system.
Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-methanone
Key Features :
4-Morpholinoacetophenone
Key Features :
- Core Structure: Simplified morpholine-methanone conjugated to an unsubstituted phenyl ring.
- Synthesis : Commercially available with >95% purity, indicating robust synthetic protocols .
- Comparison : The absence of heterocyclic or bulky substituents (e.g., furan or tolyloxymethyl) likely results in higher solubility but reduced steric hindrance compared to the target compound.
Morpholin-4-yl-(4-nitro-1H-pyrazol-3-yl)-methanone
Key Features :
- Core Structure: Morpholine-methanone attached to a nitro-substituted pyrazole.
- Comparison : The pyrazole ring introduces a different heterocyclic system, while the nitro group contrasts with the target compound’s electron-rich furan and tolyl substituents.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | Furan | m-Tolyloxymethyl | Lipophilic, sterically hindered |
| Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone | Cyclopropane | Phenoxy, phenyl | High strain, diastereomeric mixture |
| {4-[(5-Chloro-...-yl)methanone | Piperazine | Sulfonyl, chloro | Enhanced polarity |
| Morpholin-4-yl-[4-(...dioxaborolan-2-yl)-phenyl]-methanone | Phenyl | Boronic ester | Cross-coupling applications |
| 4-Morpholinoacetophenone | Phenyl | None | High solubility, simple structure |
Discussion of Key Differences and Implications
- Steric Effects: The m-tolyloxymethyl group introduces steric bulk, which may hinder interactions in biological systems compared to smaller substituents like acetophenone (2.4).
- Reactivity : The absence of a boronate or nitro group limits the target compound’s utility in cross-coupling or substitution reactions, respectively.
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